molecular formula C19H31NSi B8621087 Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]- CAS No. 667865-53-4

Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-

Cat. No. B8621087
Key on ui cas rn: 667865-53-4
M. Wt: 301.5 g/mol
InChI Key: WMKJYNKENIUAFJ-UHFFFAOYSA-N
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Patent
US08703978B2

Procedure details

Potassium hydroxide (5 mL, 2 M) was added to a solution of 4-trimethysilylethynyl-N,N-dibutylaniline (3 g, 9.1 mmol) in MeOH (100 mL) with stirring. The solution was stirred at 40° C. for 0.5 h, poured into water (200 mL), extracted with Et2O (3×50 mL), washed with water (50 mL), dried (MgSO4) and the solvent removed under reduced pressure to give the title compound (2.35 g, 100%) as a brown oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[Si]([C:7]#[C:8][C:9]1[CH:23]=[CH:22][C:12]([N:13]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH3:17])=[CH:11][CH:10]=1)(C)C.O>CO>[C:8]([C:9]1[CH:23]=[CH:22][C:12]([N:13]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH3:17])=[CH:11][CH:10]=1)#[CH:7] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(N(CCCC)CCCC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at 40° C. for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 mL)
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(N(CCCC)CCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 112.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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